5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
CAS No.: 41421-07-2
Cat. No.: VC3896252
Molecular Formula: C8H5N3O3S
Molecular Weight: 223.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41421-07-2 |
|---|---|
| Molecular Formula | C8H5N3O3S |
| Molecular Weight | 223.21 g/mol |
| IUPAC Name | 5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione |
| Standard InChI | InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15) |
| Standard InChI Key | WRBROPFHVKCQKV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (C₈H₅N₃O₃S) consists of a 1,3,4-oxadiazole ring substituted at position 5 with a 3-nitrophenyl group and at position 2 with a thiol (-SH) functional group. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic distribution of the molecule. This polarization enhances the compound’s reactivity in electrophilic substitution reactions and impacts its solubility profile .
Electronic Effects
The nitro group’s electron-withdrawing nature reduces electron density on the oxadiazole ring, making the thiol group more acidic compared to non-nitrated analogs. Theoretical calculations suggest a pKa value of approximately 8.2–8.5 for the thiol proton, facilitating deprotonation under mildly basic conditions .
Crystallographic Data
While single-crystal X-ray diffraction data for this specific compound are unavailable, related 1,3,4-oxadiazole derivatives exhibit planar geometries with bond lengths of 1.28–1.32 Å for the C=N bonds in the oxadiazole ring . The nitro group typically adopts a coplanar orientation with the phenyl ring to maximize conjugation.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol typically involves a two-step process:
Intermediate Formation
-
Hydrazide Preparation: Reacting 3-nitrobenzoyl chloride with hydrazine hydrate yields 3-nitrobenzohydrazide.
-
Cyclization: Treatment with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) facilitates cyclization to form the oxadiazole-thiol core .
Representative Reaction Scheme:
Alternative Routes
Phosphorus oxychloride (POCl₃)-mediated cyclization of 3-nitrobenzohydrazide with thiourea derivatives has also been reported for analogous compounds, achieving yields of 68–74% .
Reaction Optimization
Key parameters influencing yield and purity include:
-
Temperature: Optimal cyclization occurs at 80–90°C.
-
Solvent: Ethanol or DMF enhances solubility of intermediates.
-
Catalysis: Lewis acids like ZnCl₂ improve reaction kinetics by stabilizing transition states .
Table 1: Synthesis Conditions and Yields
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 85°C | 72 |
| Solvent | Ethanol | 68 |
| Catalyst (ZnCl₂) | 0.1 eq | 74 |
Physicochemical Properties
Infrared Spectroscopy (IR)
-
ν(S-H): 2570–2590 cm⁻¹ (weak, broad due to hydrogen bonding).
-
ν(NO₂): 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
δ 8.5–8.7 ppm (m, aromatic H from nitrophenyl).
-
δ 13.1 ppm (s, SH, exchangeable with D₂O).
-
-
¹³C NMR:
Mass Spectrometry
-
Molecular Ion Peak: m/z 225 [M+H]⁺.
-
Fragmentation: Loss of NO₂ (46 amu) and SH (33 amu) observed at m/z 179 and 146, respectively .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus, the compound showed a MIC of 64 μg/mL, comparable to ampicillin (32 μg/mL). The thiol group may disrupt bacterial membrane integrity via thiol-disulfide exchange .
Table 2: Biological Activity Profile
| Assay | Result (IC₅₀/MIC) | Reference Standard |
|---|---|---|
| DPPH scavenging | 42 μM | Ascorbic acid (12 μM) |
| Antibacterial (S. aureus) | 64 μg/mL | Ampicillin (32 μg/mL) |
Applications in Materials Science
Coordination Chemistry
The thiol group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity. A Cu(II) complex of this compound demonstrated 82% efficiency in Suzuki-Miyaura coupling reactions .
Polymer Stabilization
Incorporation into polyurethane matrices at 1.5 wt% improved thermal stability (TGA onset increased by 38°C), attributed to radical scavenging by the thiol group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume